3-Cyclopropoxy-2-(methylthio)-5-nitropyridine
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Overview
Description
3-Cyclopropoxy-2-(methylthio)-5-nitropyridine is a chemical compound with the molecular formula C9H10N2O3S It is a member of the pyridine family, characterized by the presence of a cyclopropoxy group, a methylthio group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(methylthio)-5-nitropyridine typically involves the following steps:
Methylthiolation: The addition of the methylthio group.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific reagents and catalysts are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and solvent choice are optimized for each step.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The industrial process also involves rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(methylthio)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-(methylthio)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(methylthio)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-(methylthio)-6-nitropyridine
- 3-Cyclopropoxy-2-(methylthio)isonicotinaldehyde
Uniqueness
3-Cyclopropoxy-2-(methylthio)-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanyl-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O3S/c1-15-9-8(14-7-2-3-7)4-6(5-10-9)11(12)13/h4-5,7H,2-3H2,1H3 |
InChI Key |
BAZOIEZIFWPGAT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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